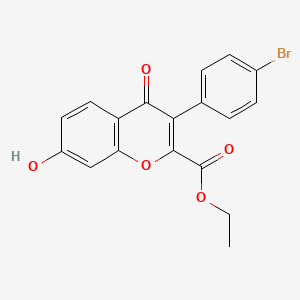
Ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromene, which is a heterocyclic compound with a benzopyran backbone. It has a bromophenyl group, a hydroxy group, and an ethyl carboxylate group attached to the chromene structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, with the various substituents (bromophenyl, hydroxy, and ethyl carboxylate) attached at the appropriate positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions. The hydroxy group could be involved in acid-base reactions, and the ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Crystal and Molecular Structure Studies
The study of crystal and molecular structures is a crucial area of research for ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate and its derivatives. One such study provided detailed crystal and molecular structures of related compounds through single crystal X-ray diffraction data. This research helps in understanding the stability and reactivity of these compounds, which are important in conjugated addition reactions of carbanions in the presence of basic catalysts. These reactions are significant due to their potential biological activities (Kaur et al., 2012).
Synthesis and Chemical Reactions
Research on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate and its derivatives has been documented, highlighting the chemical pathways and potential applications in various fields. One study detailed the synthesis and some reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, demonstrating its role as a reactive intermediate with a bromine atom that can undergo further chemical transformations. This work contributes to the broader understanding of benzopyrone chemistry and its potential in synthesizing novel compounds (Bevan & Ellis, 1983).
Derivatives and Modification
The synthesis and modification of ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate derivatives have been explored to enhance their chemical properties and explore new applications. For example, research into bromination and nitration of similar derivatives sheds light on the potential for creating novel compounds with unique properties, such as enhanced biological activity or improved reactivity for further chemical modifications. These studies are foundational for developing new drugs, materials, and chemical processes (Barker & Ellis, 1970).
Catalysis and Organic Synthesis
Further research applications involve the use of ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate in catalysis and organic synthesis, illustrating its versatility in creating complex molecules and facilitating chemical reactions. Studies in this area contribute to the development of new synthetic methodologies and the exploration of catalytic systems for efficient chemical synthesis, potentially leading to advancements in pharmaceuticals and materials science (RajanBabu et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-2-23-18(22)17-15(10-3-5-11(19)6-4-10)16(21)13-8-7-12(20)9-14(13)24-17/h3-9,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMWGEBDAGAFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxochromene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

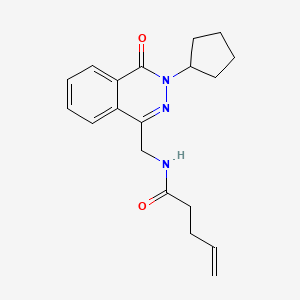
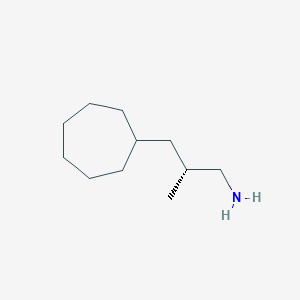

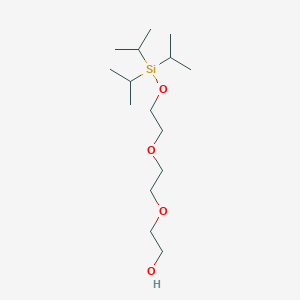
![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)
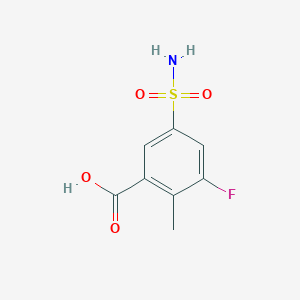
![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)

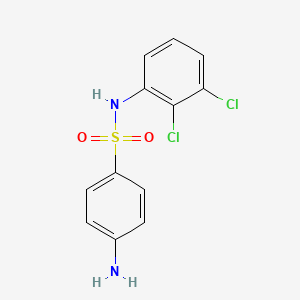
![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)